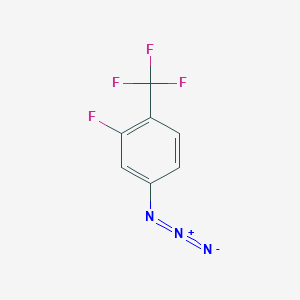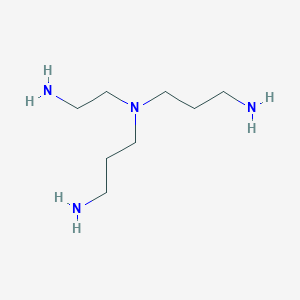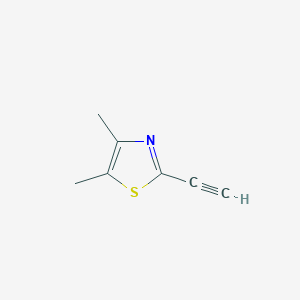![molecular formula C7H5ClLiNO3 B13500150 Lithium(1+)2-[(3-chloropyridin-4-yl)oxy]acetate](/img/structure/B13500150.png)
Lithium(1+)2-[(3-chloropyridin-4-yl)oxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+)2-[(3-chloropyridin-4-yl)oxy]acetate is an organic compound with the molecular formula C7H5ClLiNO3 and a molecular weight of 193.5.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)2-[(3-chloropyridin-4-yl)oxy]acetate typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the preparation of various organoboron reagents . The general procedure involves the reaction of 3-chloropyridine with a boronic acid derivative in the presence of a palladium catalyst and a base, followed by the addition of lithium acetate to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .
化学反応の分析
Types of Reactions
Lithium(1+)2-[(3-chloropyridin-4-yl)oxy]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the chlorine atom or other functional groups are replaced by different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
Lithium(1+)2-[(3-chloropyridin-4-yl)oxy]acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which Lithium(1+)2-[(3-chloropyridin-4-yl)oxy]acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to Lithium(1+)2-[(3-chloropyridin-4-yl)oxy]acetate include other pyridine derivatives and lithium salts. Some examples are:
- Lithium 2-pyridylacetate
- Lithium 3-chloropyridine-2-carboxylate
- Lithium 4-chloropyridine-3-carboxylate
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of the lithium cation and the 3-chloropyridin-4-yloxyacetate anion.
特性
分子式 |
C7H5ClLiNO3 |
|---|---|
分子量 |
193.5 g/mol |
IUPAC名 |
lithium;2-(3-chloropyridin-4-yl)oxyacetate |
InChI |
InChI=1S/C7H6ClNO3.Li/c8-5-3-9-2-1-6(5)12-4-7(10)11;/h1-3H,4H2,(H,10,11);/q;+1/p-1 |
InChIキー |
IEVFXSNPOPWIGM-UHFFFAOYSA-M |
正規SMILES |
[Li+].C1=CN=CC(=C1OCC(=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


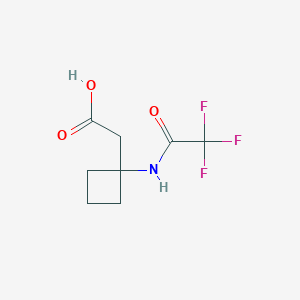
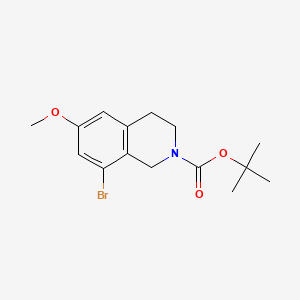
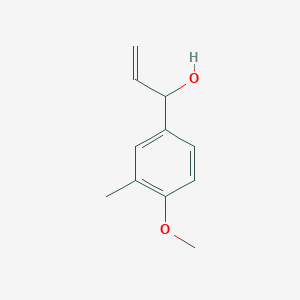

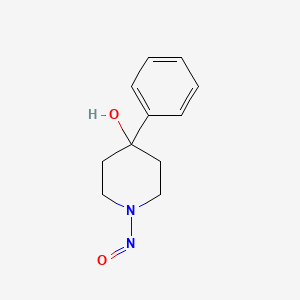
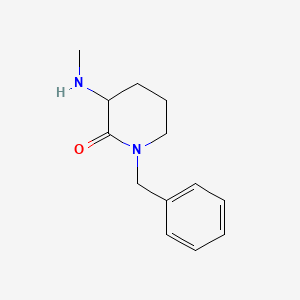

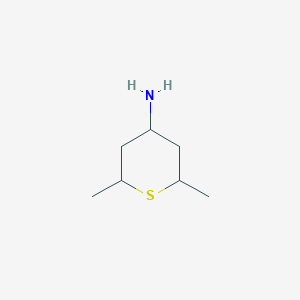
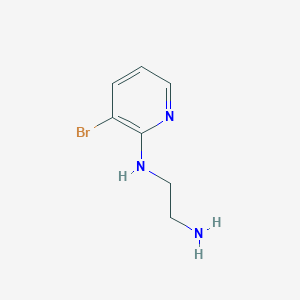
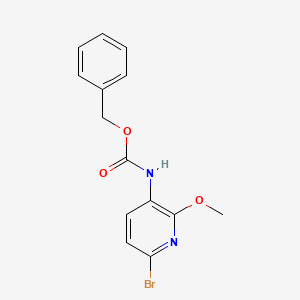
![2-[(3R,4S)-3-ethylpiperidin-4-yl]acetamide hydrochloride](/img/structure/B13500110.png)
